molecular formula C7H8BrClN2 B1280929 4-Bromobenzamidine hydrochloride CAS No. 55368-42-8

4-Bromobenzamidine hydrochloride

Cat. No.: B1280929
CAS No.: 55368-42-8
M. Wt: 235.51 g/mol
InChI Key: IMTHEBSPHHMJOJ-UHFFFAOYSA-N
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Description

4-Bromobenzamidine hydrochloride is an organic compound with the chemical formula C7H8BrN2·HCl. It is a white crystalline solid that is soluble in methanol . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Bromobenzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases . It interacts with enzymes such as trypsin and thrombin, forming stable complexes that inhibit their activity. This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing therapeutic agents targeting proteases.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting protease activity, which can alter cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of thrombin by this compound can affect blood coagulation pathways, leading to changes in gene expression related to coagulation factors.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of serine proteases, forming a reversible complex that inhibits enzyme activity . This binding interaction prevents the protease from cleaving its substrate, thereby inhibiting its function. Additionally, this compound can modulate gene expression by affecting transcription factors involved in protease regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable under dark and inert conditions at room temperature, but prolonged exposure to light or air can lead to degradation. Long-term studies have shown that this compound can maintain its inhibitory effects on proteases for extended periods, although its efficacy may decrease over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it effectively inhibits protease activity without causing significant adverse effects. At high doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease inhibition . It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of metabolites involved in protease regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its inhibitory effects on proteases. The compound’s distribution is influenced by its solubility and binding affinity to cellular components.

Subcellular Localization

This compound localizes to specific subcellular compartments, such as the cytoplasm and lysosomes . Its activity and function are influenced by its localization, as it can interact with proteases within these compartments. Targeting signals and post-translational modifications may direct this compound to these specific locations, enhancing its inhibitory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzamidine hydrochloride typically involves the bromination of benzamidine. The process can be carried out using an active brominating reagent such as hydrobromic acid and sodium bromide under alkaline conditions to obtain 4-bromobenzamidine. This intermediate is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzamidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Hydrobromic Acid (HBr): Used in the bromination step.

    Sodium Bromide (NaBr): Acts as a brominating agent.

    Hydrochloric Acid (HCl): Used to form the hydrochloride salt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

4-Bromobenzamidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: A parent compound with similar inhibitory effects on serine proteases.

    4-Chlorobenzamidine: A similar compound with a chlorine atom instead of bromine.

    4-Fluorobenzamidine: Another analog with a fluorine atom.

Uniqueness

4-Bromobenzamidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity to molecular targets. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous .

Properties

IUPAC Name

4-bromobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTHEBSPHHMJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970704
Record name 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55368-42-8
Record name 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzene-1-carboximidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium methoxide (0.81 g, 15 mmol) was dissolved in methanol (150 mL) and 4-bromobenzonitrile (27.3 g, 150 mmol) was added and the mixture was stirred at 25° C. for 24 h. Solid ammonium chloride (8.1 g, 150 mmol) was added and the mixture was stirred for an additional 24 h. The mixture was filtered, the solid was washed with methanol and ether, and the filtrate was combined and concentrated. The white residue was collected and washed thoroughly with ether and dried under vacuum to give 4-bromobenzenecarboximidamide hydrochloride (16 g, 54%) as a white solid. HRMS: calcd for C7H7BrN2+H+, 198.98654; found (ESI, [M+H]+), 198.9868; Analytical HPLC: purity 98.4% at 246 nm, 3.4 min; 97.8% at 210-370 nm, 3.4 min; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammon. Form. Buff. pH=3.5/ACN+MeOH) for 10 min, hold 4 min.
Name
Sodium methoxide
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

86 g (0.32) of 4-bromobenzimidate hydrogen chloride was added to 240 cm3 of ethanol saturated with gaseous ammonia and stirred at room temperature overnight. Approximately one-half of the volume of the ethanol was distilled off and the residual solution was recrystallized to yield 57 g (0.24 mol) of 4-bromobenzamidine hydrogen chloride.
Name
4-bromobenzimidate hydrogen chloride
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromobenzamidine hydrochloride in the synthesis of 5-(4-alkylphenyl)-2-(4-cyanophenyl)-pyrimidines, and what makes it suitable for this application?

A1: this compound (II) serves as a crucial building block in the synthesis of 5-(4-alkylphenyl)-2-(4-cyanophenyl)-pyrimidines, which are liquid crystals. The research paper outlines a multi-step synthetic pathway []. this compound undergoes a cyclization reaction with 1-dimethylamino-3-dimethylimino-2-(4-n-hexylphenyl) propene perchlorate (I) in the presence of sodium methoxide. This reaction yields 5-(4-n-hexylphenyl)-2-(4-bromophenyl)pyrimidine (III). Subsequently, III reacts with cuprous cyanide to produce the target 5-(4-n-hexylphenyl)-2-(4-cyanophenyl)pyrimidine (IV).

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